(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClFO4. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, making boronic acids valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to 80-100°C for several hours .
Industrial Production Methods
Industrial production of boronic acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Protodeboronation: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Corresponding phenols.
Protodeboronation: De-boronated aryl compounds.
Scientific Research Applications
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the additional functional groups that provide unique reactivity.
4-Methoxyphenylboronic Acid: Similar in structure but without the chloro and fluoro substituents, leading to different electronic properties and reactivity.
4-Chloro-3-methoxyphenylboronic Acid: Lacks the fluoro substituent, affecting its reactivity and applications.
The unique combination of chloro, fluoro, and methoxymethoxy groups in this compound provides distinct electronic and steric properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)3-2-5(7(8)11)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGSVSHSQAFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCOC)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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